

An In-Depth Technical Guide to 4-Propoxybenzonitrile: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **4-Propoxybenzonitrile**

Cat. No.: **B1585320**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Propoxybenzonitrile** (CAS No: 60758-84-1), a versatile aromatic nitrile with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines a detailed synthetic protocol, explores its current and potential applications, and provides essential safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction and Core Properties

4-Propoxybenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group at the para (1,4) position. The presence of both the electron-withdrawing nitrile group and the electron-donating propoxy group imparts a unique electronic profile to the molecule, making it a valuable intermediate in organic synthesis.

Chemical and Physical Data

A summary of the key chemical and physical properties of **4-Propoxybenzonitrile** is presented in Table 1.

Property	Value	Source
CAS Number	60758-84-1	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ NO	[2]
Molecular Weight	161.20 g/mol	[2] [3]
Appearance	White Solid	[4]
Boiling Point	280.2 °C	[5]
Flash Point	117.7 °C	[5]
Refractive Index	1.515	[5]
Storage	Sealed in a dry, room temperature environment.	[3]

Note: A specific melting point for **4-Propoxybenzonitrile** is not readily available in the searched literature. Experimental determination is recommended for precise characterization.

Synthesis of **4-Propoxybenzonitrile**

The most logical and widely applicable method for the synthesis of **4-Propoxybenzonitrile** is the Williamson ether synthesis.[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzonitrile acts as the nucleophile, attacking an n-propyl halide.

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an S_N2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry if the carbon is chiral. For the synthesis of **4-Propoxybenzonitrile**, the key steps are:

- Deprotonation of 4-hydroxybenzonitrile: A suitable base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion.
- Nucleophilic attack: The resulting phenoxide ion attacks the primary carbon of an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide ion and forming the ether linkage.

The choice of a primary alkyl halide is crucial to favor the S_N2 pathway and minimize the competing E2 elimination reaction, which would lead to the formation of propene.[\[2\]](#)

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of **4-Propoxybenzonitrile** based on the principles of the Williamson ether synthesis.

Materials:

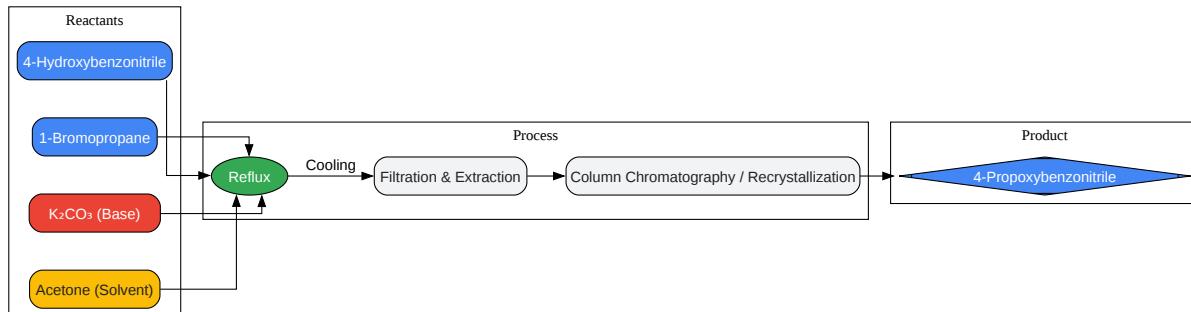
- 4-Hydroxybenzonitrile
- 1-Bromopropane (or 1-Iodopropane)
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetone (anhydrous)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzonitrile spot.
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.
- Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **4-Propoxybenzonitrile** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure product as a white solid.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **4-Propoxybenzonitrile** via Williamson ether synthesis.

Applications in Research and Development

While specific, high-profile applications of **4-Propoxybenzonitrile** are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of research and development, particularly in medicinal chemistry and materials science.

Role as a Pharmaceutical Intermediate

The benzonitrile moiety is a well-established pharmacophore in drug discovery.^{[9][10]} The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The propoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

It is plausible that **4-Propoxybenzonitrile** could serve as a key building block in the synthesis of more complex molecules with potential therapeutic activity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.

Potential in Liquid Crystal Research

Alkoxybenzonitriles are a well-known class of compounds used in the formulation of liquid crystals.[11][12][13] The rigid benzonitrile core provides the necessary anisotropy, while the terminal alkoxy chain influences the mesophase behavior and transition temperatures. The length of the alkyl chain is a critical determinant of the liquid crystalline properties. While shorter-chain alkoxybenzonitriles (like methoxy and ethoxy) are common, the propoxy group in **4-Propoxybenzonitrile** could be used to fine-tune the properties of liquid crystal mixtures.

Safety and Handling

A specific, detailed Material Safety Data Sheet (MSDS) for **4-Propoxybenzonitrile** is not widely available. However, based on the known hazards of similar benzonitrile compounds, the following precautions should be taken.[14][15][16]

- General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
- First Aid Measures:
 - Skin Contact: In case of contact, immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
 - Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

- Storage: Store in a tightly closed container in a dry and well-ventilated place.

Spectroscopic Characterization

While specific spectra for **4-Propoxybenzonitrile** are not provided in the search results, the expected spectroscopic data can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Propoxybenzonitrile** would be expected to show the following signals:

- A triplet corresponding to the methyl protons (-CH₃) of the propoxy group.
- A sextet (or multiplet) for the methylene protons adjacent to the methyl group (-O-CH₂-CH₂-CH₃).
- A triplet for the methylene protons attached to the oxygen atom (-O-CH₂-CH₂-CH₃).
- Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the three carbons of the propoxy group, the four distinct carbons of the benzene ring, and the carbon of the nitrile group.

IR Spectroscopy

The infrared spectrum of **4-Propoxybenzonitrile** would be characterized by several key absorption bands:[17][18]

- A sharp, medium-intensity band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
- C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.
- C-H stretching vibrations of the aliphatic propoxy group just below 3000 cm⁻¹.

- C-O-C stretching vibrations of the ether linkage in the fingerprint region.
- C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

Conclusion

4-Propoxybenzonitrile is a valuable chemical entity with a range of potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and in the formulation of liquid crystals. Its synthesis via the Williamson ether reaction is a straightforward and scalable process. While detailed application-specific data is not yet abundant in the public domain, its structural features suggest it is a compound of interest for further research and development. As with any chemical, proper safety precautions should be observed during handling and use.

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